molecular formula C6H5F3O2 B3042714 [5-(Trifluoromethyl)-2-furyl]methanol CAS No. 65865-28-3

[5-(Trifluoromethyl)-2-furyl]methanol

Cat. No.: B3042714
CAS No.: 65865-28-3
M. Wt: 166.1 g/mol
InChI Key: AISZOOJCHSJDOU-UHFFFAOYSA-N
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Description

Evolution and Strategic Importance in Chemical Sciences

The journey of organofluorine chemistry began in the 19th century, with early syntheses such as the preparation of benzoyl fluoride (B91410) by Alexander Borodin in 1862 marking pioneering efforts in forming the carbon-fluorine (C-F) bond. nih.gov The field remained relatively underdeveloped until the 1920s due to the challenges of handling highly reactive fluorinating agents. A significant turning point was the industrial development of chlorofluorocarbons (CFCs) for refrigeration and as propellants, which highlighted the unique properties imparted by fluorine. nih.gov

Over the past 80 years, particularly following dramatic developments during World War II, industrial organofluorine chemistry has expanded rapidly. nist.gov Today, organofluorine compounds are integral to numerous sectors. An estimated 20% of all pharmaceuticals and over half of agrochemicals contain fluorine. nih.gov Prominent examples include the antidepressant fluoxetine (B1211875) (Prozac) and the antifungal fluconazole. nih.gov Beyond life sciences, fluorinated compounds are essential in materials science, finding applications in fluoropolymers like Teflon, liquid crystals, and as reagents in catalysis. nih.govjelsciences.com The strategic importance of this field lies in its ability to confer enhanced stability, bioavailability, and novel reactivity to organic molecules. researchgate.net

Influence of Fluorine Substitution on Molecular Electronic and Steric Properties

The profound impact of fluorine on molecular properties stems from its fundamental atomic characteristics. Fluorine is the most electronegative element, yet it is relatively small in size. nih.gov This combination leads to the formation of the strongest single bond in organic chemistry, the C-F bond, which is highly polarized.

The introduction of fluorine or a trifluoromethyl (-CF3) group significantly alters a molecule's electronic and steric profile:

Electronic Effects : The high electronegativity of fluorine makes the trifluoromethyl group a potent electron-withdrawing substituent. nih.gov This can dramatically influence the acidity and basicity of nearby functional groups, alter reaction mechanisms, and enhance electrostatic interactions with biological targets like enzymes and receptors. nih.govresearchgate.net

Steric Properties : The van der Waals radius of fluorine is only slightly larger than that of hydrogen, meaning a single fluorine atom can often replace a hydrogen atom without significant steric disruption. nih.gov The trifluoromethyl group, however, has a more substantial steric presence, often considered comparable to an isopropyl group. nih.govnih.gov This steric bulk can be used to shield parts of a molecule from metabolic attack, thereby increasing its stability in biological systems. scite.ai

Lipophilicity : Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes—a crucial factor for drug efficacy. nih.govscite.ai The trifluoromethyl group is one of the most lipophilic substituents used in drug design. nih.gov

These properties are summarized in the table below.

PropertyInfluence of Fluorine/-CF3 SubstitutionConsequence in Chemical and Biological Systems
Bond Strength C-F is the strongest single bond in organic chemistry. Increased thermal and metabolic stability. nih.gov
Electronegativity Strong electron-withdrawing effect. nih.govModulation of pKa, reactivity, and molecular interactions. nih.govresearchgate.net
Steric Size -F is a bioisostere of -H; -CF3 is comparable to an isopropyl group. nih.govMinimal steric change with -F; metabolic shielding with -CF3. nih.govscite.ai
Lipophilicity Generally increases lipophilicity. nih.govEnhanced membrane permeability and bioavailability. researchgate.netscite.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(trifluoromethyl)furan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O2/c7-6(8,9)5-2-1-4(3-10)11-5/h1-2,10H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISZOOJCHSJDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Role of Fluorinated Heterocycles in Advanced Organic Synthesis

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. When fluorinated, their utility is significantly enhanced, making them a crucial class of molecules in modern organic synthesis. scbt.comcalpaclab.comchemexper.com Fluorinated heterocycles possess desirable properties for pharmaceuticals and agrochemicals, notably an improved ability to penetrate cell membranes. scbt.comcalpaclab.comchemexper.com

The introduction of fluorine or fluoroalkyl groups into a heterocyclic ring can lead to:

Enhanced Biological Activity : Fluorine can increase the binding affinity of a molecule to its biological target. researchgate.net

Improved Metabolic Stability : The strength of the C-F bond can block sites that are otherwise susceptible to metabolic oxidation by enzymes. nih.gov

Modified Physicochemical Properties : Fluorination affects a molecule's acidity, basicity, and solubility, which are critical for its behavior in biological systems and for its formulation into useful products. nih.gov

The synthesis of these valuable compounds is a challenging but active area of research. scbt.com Methods often involve the use of specialized fluorinating reagents or the incorporation of fluorinated building blocks into the synthetic route. researchgate.net Cycloaddition and cyclocondensation reactions are powerful strategies for constructing the heterocyclic core with stereochemical control. scbt.com

Specific Focus on Trifluoromethylated Furan Derivatives in Synthetic Chemistry

Strategies Involving Precursor Functionalization

A prevalent and direct method for the synthesis of this compound involves the chemical modification of a furan precursor that already contains the trifluoromethyl group. This approach leverages commercially available or readily synthesized starting materials.

Derivatization from 5-Trifluoromethyl-2-furaldehyde

The most straightforward synthesis of this compound is achieved through the reduction of its corresponding aldehyde, 5-Trifluoromethyl-2-furaldehyde. This transformation is a classic example of carbonyl reduction to an alcohol. A variety of reducing agents can be employed for this purpose, with the choice often depending on the desired selectivity, reaction scale, and laboratory conditions.

Commonly used reducing agents for this conversion include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its safety and ease of handling. The reaction is typically carried out in a protic solvent such as methanol or ethanol (B145695) at room temperature.

Table 1: Reduction of 5-Trifluoromethyl-2-furaldehyde

Reducing Agent Solvent Typical Conditions Product Yield
Sodium Borohydride (NaBH₄) Methanol/Ethanol 0°C to room temperature High
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether/THF 0°C to room temperature High

The industrial production of related furanmethanols, such as 2-furanmethanol, often utilizes catalytic hydrogenation of the corresponding furfural (B47365). This method can also be applied to the synthesis of this compound, offering a scalable and "green" chemical approach.

Ring-Closing Approaches for the Trifluoromethylated Furan Core

An alternative to modifying an existing furan ring is to construct the trifluoromethylated furan core through cyclization reactions. These methods offer versatility in introducing various substituents onto the furan ring. researchgate.net

One notable approach involves a transition-metal-free synthesis of trifluoromethylated furans through a Bu₃P-mediated tandem acylation–Wittig reaction of β-trifluoromethyl α,β-enones. bohrium.comorganic-chemistry.org This strategy provides a practical route to biologically significant trifluoromethylated furans with high yields and tolerance for diverse functional groups. bohrium.comorganic-chemistry.org The reaction proceeds under mild conditions, making it an attractive method for complex molecule synthesis. bohrium.com

Another strategy involves the base-catalyzed cyclization-isomerization of β- and γ-alkynyl allylic alcohols to form the furan ring. acs.org While not explicitly detailed for the trifluoromethyl variant in the provided context, this methodology represents a potential pathway where a trifluoromethyl group could be incorporated into the alkynyl allylic alcohol precursor.

Furthermore, a highly stereoselective cascade Michael/alkylation process has been developed to construct 2-trifluoromethylated dihydrofurans. rsc.org Although this yields a dihydrofuran, subsequent aromatization could potentially lead to the desired furan core.

Targeted Trifluoromethylation Approaches

Direct trifluoromethylation of a pre-formed furan ring is a powerful strategy that avoids the need to synthesize trifluoromethylated precursors. These methods can be broadly classified based on the nature of the trifluoromethylating agent and the reaction mechanism.

Radical-Mediated Trifluoromethylation in Furan Systems

Radical trifluoromethylation has emerged as a robust method for the direct introduction of the CF₃ group into organic molecules, including furan systems. rsc.orgresearchgate.net These reactions typically involve the generation of a trifluoromethyl radical (•CF₃), which then adds to the electron-rich furan ring. wikipedia.org

Photoredox catalysis is a prominent modern technique for generating trifluoromethyl radicals under mild conditions. princeton.edu Using a photocatalyst such as Ru(phen)₃Cl₂ and a household light source, triflyl chloride can be reduced to generate the •CF₃ radical, which then reacts with furan derivatives with excellent efficiency and selectivity, typically at the C2 position. princeton.edu This method is advantageous as it often operates at room temperature and does not require pre-functionalization of the aromatic substrate. princeton.edu

Other sources of trifluoromethyl radicals include trifluoromethyl iodide (CF₃I) and sodium trifluoromethanesulfinate (Langlois' reagent). beijingyuji.comnih.gov These reagents can generate •CF₃ radicals through various initiation methods, including the use of transition metals or oxidants. nih.govbeilstein-journals.org Radical trifluoromethylation offers a direct route to functionalize furan rings, potentially at a late stage in a synthetic sequence. researchgate.net

Transition Metal-Catalyzed Trifluoromethylation Strategies

Transition metal catalysis provides another powerful avenue for the trifluoromethylation of furan systems. nih.govnih.gov Palladium-catalyzed cross-coupling reactions are particularly well-developed for this purpose. beilstein-journals.orgmit.edunih.gov These reactions typically involve the coupling of a furan derivative bearing a halide or a sulfonate group with a trifluoromethyl source. beilstein-journals.org

A significant advancement in this area is the palladium-catalyzed trifluoromethylation of aryl and heteroaryl chlorides. beilstein-journals.orgmit.edunih.gov This method is highly valuable as chlorides are often more readily available and less expensive than other halides. The use of specialized phosphine (B1218219) ligands, such as BrettPhos, has been shown to facilitate these challenging couplings. beilstein-journals.orgmit.edu The reactions often proceed via a classic Pd(0)/Pd(II) catalytic cycle and exhibit high functional group tolerance under relatively mild conditions. mit.edunih.gov

Copper-mediated trifluoromethylation reactions have also been extensively studied and are often used for aryl iodides. mit.edu While catalytic versions are available, they can be limited in substrate scope. mit.edu

Table 2: Examples of Transition Metal-Catalyzed Trifluoromethylation

Metal Catalyst Furan Substrate CF₃ Source Ligand Key Features
Palladium 2-Chlorofuran (Trifluoromethyl)triethylsilane (TESCF₃) BrettPhos/RuPhos Mild conditions, high functional group tolerance. beilstein-journals.org
Palladium 2-Bromofuran (Trifluoromethyl)trimethylsilane (TMSCF₃) Various phosphines Applicable to a range of aryl and heteroaryl halides. beilstein-journals.org

Nucleophilic and Electrophilic Trifluoromethylation Pathways

Both nucleophilic and electrophilic trifluoromethylating agents can be employed to introduce the CF₃ group onto a furan ring, depending on the electronic nature of the substrate and the desired regioselectivity.

Nucleophilic Trifluoromethylation:

The most widely used reagent for nucleophilic trifluoromethylation is trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent. sigmaaldrich.comresearchgate.netsemanticscholar.org This reagent requires activation by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to generate the trifluoromethyl anion (CF₃⁻) or a related reactive species. sigmaaldrich.comsemanticscholar.orgnih.gov The resulting nucleophile can then attack an electrophilic carbon atom. In the context of furan synthesis, this approach is often applied to carbonyl compounds that can be later transformed into the furan ring, or to furan derivatives bearing an electrophilic site. semanticscholar.orgresearchgate.net

Electrophilic Trifluoromethylation:

Furan is an electron-rich heterocycle, making it susceptible to electrophilic attack. chemicalbook.com Electrophilic trifluoromethylation reagents can directly introduce a "CF₃⁺" equivalent onto the furan ring. nih.govchem-station.com Prominent examples of such reagents include Togni's reagents and Umemoto's reagents. nih.govchem-station.combrynmawr.edu These reagents are typically hypervalent iodine compounds or sulfonium (B1226848) salts that can deliver an electrophilic trifluoromethyl group. nih.govacs.org The reaction generally proceeds with high regioselectivity for the C2 position of the furan ring due to the greater stability of the resulting cationic intermediate. princeton.educhemicalbook.com

Table 3: Common Compound Names

Compound Name
This compound
5-Trifluoromethyl-2-furaldehyde
Sodium borohydride
Lithium aluminum hydride
2-furanmethanol
Furfural
Tributylphosphine
β-trifluoromethyl α,β-enones
β- and γ-alkynyl allylic alcohols
2-trifluoromethylated dihydrofurans
Ruthenium(II) tris(1,10-phenanthroline) dichloride
Triflyl chloride
Trifluoromethyl iodide
Sodium trifluoromethanesulfinate
Palladium
BrettPhos
(Trifluoromethyl)triethylsilane
(Trifluoromethyl)trimethylsilane
Copper
Tetrabutylammonium fluoride
Togni's reagents

Cycloaddition Reactions for the Construction of Fluorinated Heterocycles

Cycloaddition reactions are powerful tools for the stereocontrolled synthesis of heterocyclic compounds. nih.govdntb.gov.ua These reactions, including [3+2] and [4+2] cycloadditions, involve the formation of a cyclic molecule from two or more unsaturated components. The introduction of electron-withdrawing fluoroalkyl groups, such as the trifluoromethyl group, can enhance the reactivity of the starting components (dipolarophiles or dienophiles), making these reactions particularly effective for creating fluorinated heterocycles. nih.gov

One of the primary strategies for constructing five-membered fluorinated heterocycles is through 1,3-dipolar cycloaddition reactions. researchgate.net For instance, trifluoromethylnitrones have been identified as versatile precursors for the synthesis of medicinally relevant trifluoromethylated heterocycles like isoxazolidines and dihydroisoxazoles through [3+2] cycloaddition pathways. researchgate.net While not forming a furan ring directly, these methods exemplify the utility of cycloaddition in building CF3-containing five-membered rings.

Another relevant approach is the [5+2] cycloaddition of oxidopyrylium species. A study demonstrated that a 2-trifluoromethylated oxidopyrylium species, generated from a furan-derived precursor (6-acetoxy-2-(trifluoromethyl)-2H-pyran-3(6H)-one), undergoes cycloaddition to form complex 1-(trifluoromethyl)-8-oxabicyclo[3.2.1]oct-3-en-2-one derivatives. nih.gov This highlights how cycloaddition reactions can be used to build upon existing fluorinated furan-derived synthons to create more elaborate molecular architectures.

The table below summarizes various cycloaddition strategies used in the synthesis of fluorinated heterocyclic systems.

Cycloaddition TypeFluorinated ComponentReaction PartnerResulting HeterocycleRef.
[3+2] CycloadditionTrifluoromethylnitronesAlkenes (Dienophiles)Trifluoromethyl-isoxazolidines researchgate.net
[3+2] Cycloadditiongem-DifluorocyclopropenesAzomethine YlidesFluorine-containing 3-azabicyclo[3.1.0]hexanes nih.gov
[4+2] CycloadditionPolyfluoroalkyl thiocarbonyl compounds1,3-DienesFluorine-containing thiopyrans nih.gov
[5+2] Cycloaddition2-Trifluoromethylated oxidopyrylium ylideAlkenes/Alkynes1-(Trifluoromethyl)-8-oxabicyclo[3.2.1]oct-3-en-2-ones nih.gov

Utilization of Fluorine-Containing Building Blocks in Syntheses

A dominant strategy in organofluorine chemistry is the use of fluorine-containing building blocks. nih.gov This approach involves incorporating small, readily available molecules that already contain fluorine or a fluoroalkyl group into a larger molecular structure. sigmaaldrich.com This method is often more convenient and selective than direct fluorination, which can be challenging and require harsh conditions. nih.gov The construction of trifluoromethylated heterocycles through the annulation of trifluoromethyl building blocks with suitable reaction partners is a well-established and powerful strategy. researchgate.net

A variety of trifluoromethylated building blocks are available for synthesizing heterocyclic compounds. sigmaaldrich.comapolloscientific.co.uk These include:

β-CF3-1,3-enynes: These molecules exhibit distinct reactivity due to the strong electron-withdrawing effect of the CF3 group and can be used to synthesize a range of trifluoromethylated heterocycles, including thiophenes. nih.gov

Trifluoromethylated α,β-unsaturated ketones: These are valuable building blocks for creating heterocyclic systems that often exhibit significant biological activity. researchgate.net

Trifluorodiazoethane: This reagent is a source for the trifluoromethyl-carbene, which can be used in cyclopropanation reactions, demonstrating its utility in constructing CF3-containing cyclic systems. researchgate.net

The synthesis of fluorinated furans can be achieved through cyclocondensation or cycloaddition reactions using acyclic fluorinated building blocks. nih.gov Although this often requires multi-step procedures to prepare the specific substrates, it offers a high degree of control and selectivity in the final product. nih.gov

The following table presents examples of fluorine-containing building blocks and their application in the synthesis of heterocyclic compounds.

Fluorine-Containing Building BlockReaction TypeResulting Heterocyclic SystemRef.
β-CF3-1,3-enynesCyclization/AnnulationTrifluoromethylated thiophenes and other heterocycles nih.gov
Trifluoromethylated ketones/alkynesAnnulationTrifluoromethyl-containing heterocycles researchgate.net
Trifluoroacetic AnhydrideCondensation/Cyclization2-Trifluoromethylchromones researchgate.net
gem-Difluorocyclopropenes[3+2] CycloadditionFluorinated 3-azabicyclo[3.1.0]hexanes nih.gov

Impact of the Trifluoromethyl Group on Furan Ring Reactivity

The introduction of a trifluoromethyl group at the C5 position of the furan ring profoundly alters its electronic properties and steric environment, thereby modulating its reactivity in various chemical transformations.

Electronic Modulation of the Furan System and Aromaticity

The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. mdpi.commdpi.com This strong inductive effect (-I) deactivates the furan ring towards electrophilic aromatic substitution reactions. The electron density of the aromatic system is significantly reduced, making it less susceptible to attack by electrophiles. This deactivation enhances the stability of the furan ring, particularly under acidic conditions where unsubstituted furans are prone to polymerization and degradation. mdpi.com The presence of the CF3 group can also influence the aromaticity of the furan ring, leading to a more localized electronic structure compared to electron-rich furan derivatives.

Steric Effects on Reaction Regioselectivity and Stereoselectivity

The trifluoromethyl group exerts a notable steric hindrance, which can direct the regioselectivity of reactions involving the furan ring. mdpi.com For reactions that can occur at different positions on the furan ring, the bulky CF3 group will sterically hinder attack at the adjacent C4 position, favoring reactions at the C3 position. While specific studies on the stereoselectivity of reactions involving this compound are limited, the steric bulk of the trifluoromethyl group is a critical factor in controlling the approach of reagents, which can influence the stereochemical outcome of reactions at the hydroxymethyl group or adjacent positions on the furan ring.

Chemical Transformations of the Hydroxyl Moiety

The primary alcohol group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, including esterification, etherification, and oxidation.

Esterification Reactions

This compound can be readily converted to its corresponding esters through reaction with various acylating agents. These reactions typically involve the use of carboxylic acids, acid anhydrides, or acyl chlorides in the presence of a catalyst or a base. For instance, the esterification with acryloyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding acrylate (B77674) ester. rsc.org

Table 1: Examples of Esterification Reactions of Furfuryl Alcohol Derivatives
Alcohol SubstrateAcylating AgentCatalyst/BaseSolventProductYield
Furfuryl alcoholAcryloyl chlorideTriethylamineNot specifiedFurfural acrylate80% rsc.org
5-Hydroxymethylfurfural (B1680220) (HMF)Acetic AnhydrideNot specifiedNot specified5-Acetoxymethylfurfural (AMF)Good nih.gov

Etherification Reactions

The hydroxyl group of this compound can be converted to an ether linkage through various etherification methods. These reactions often involve deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Alternatively, acid-catalyzed etherification with another alcohol can be employed. While specific examples for the trifluoromethyl derivative are not extensively documented, the principles of etherification of furfuryl alcohols are well-established. For example, furfuryl alcohol can be etherified with ethanol in the presence of a solid acid catalyst like HZSM-5. rsc.org

Table 2: Examples of Etherification Reactions of Furfuryl Alcohol
Alcohol SubstrateReagentCatalystSolventProductSelectivity/Yield
Furfuryl alcoholMethanolHZSM-5MethanolMethyl furfuryl ether58.9% selectivity rsc.org
Furfuryl alcoholEthanolHZSM-5EthanolEthyl furfuryl ether44.8% selectivity rsc.org

Oxidation Pathways of the Primary Alcohol

The primary alcohol of this compound can be oxidized to afford either the corresponding aldehyde, 5-(trifluoromethyl)-2-furaldehyde, or the carboxylic acid, 5-(trifluoromethyl)-2-furoic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde:

Mild oxidizing agents are required to selectively oxidize the primary alcohol to the aldehyde without further oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) and Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) are commonly employed for this transformation. libretexts.orgwikipedia.org These methods are known for their high yields and tolerance of various functional groups. wikipedia.org

Table 3: Common Reagents for the Oxidation of Primary Alcohols to Aldehydes
Oxidizing Agent/MethodTypical Reaction ConditionsKey Features
Pyridinium Chlorochromate (PCC)Dichloromethane (DCM) as solvent, room temperatureMild, selective for aldehydes, avoids over-oxidation. libretexts.org
Swern OxidationOxalyl chloride, DMSO, triethylamine, low temperature (-78 °C)Mild conditions, high yields, tolerates sensitive functional groups. wikipedia.org
Manganese Dioxide (MnO2)Various solvents (e.g., chloroform, acetone), refluxEffective for allylic and benzylic alcohols.

Oxidation to Carboxylic Acid:

Stronger oxidizing agents are necessary to convert the primary alcohol directly to the carboxylic acid. Reagents like potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in aqueous acetone/sulfuric acid), and ruthenium-based catalysts in the presence of a co-oxidant can effect this transformation. The oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) is a well-studied example, often proceeding through the intermediate aldehyde. nih.govresearchgate.net

Table 4: Common Reagents for the Oxidation of Primary Alcohols to Carboxylic Acids
Oxidizing Agent/MethodTypical Reaction ConditionsKey Features
Potassium Permanganate (KMnO4)Aqueous basic or acidic conditionsStrong, inexpensive oxidant.
Jones Reagent (CrO3/H2SO4/acetone)Acetone as solventStrong oxidant, acidic conditions.
Ruthenium catalysts with co-oxidantVarious conditions depending on catalyst and co-oxidantOften used for selective oxidations. researchgate.net

Conversion to Halogenated Derivatives

The hydroxyl group of this compound can be readily replaced by halogens, a common strategy to activate the molecule for subsequent nucleophilic substitution reactions. The conversion to the corresponding brominated derivative, 2-(bromomethyl)-5-(trifluoromethyl)furan (B58163), is a key transformation that facilitates further synthetic applications. alfachemch.comvegpharm.com While specific laboratory procedures for this exact conversion are not extensively detailed in publicly accessible literature, the existence of commercial suppliers for 2-(bromomethyl)-5-(trifluoromethyl)furan confirms its synthetic accessibility. alfachemch.com

The synthesis of such halogenated derivatives typically involves standard methodologies for the conversion of allylic or benzylic-type alcohols to their corresponding halides. For instance, the Appel reaction, which utilizes a phosphine source like triphenylphosphine (B44618) in combination with a halogen source such as carbon tetrabromide or N-bromosuccinimide, is a common and effective method.

Analogous transformations are well-documented for structurally similar furan compounds. For example, the synthesis of 5-(chloromethyl)furfural (CMF) from 5-(hydroxymethyl)furfural (HMF) is a widely studied process. mdpi.comescholarship.org This conversion can be achieved using various chlorinating agents, including concentrated hydrochloric acid. Furthermore, the direct oxidation of CMF can yield 5-(chloromethyl)furan-2-carbonyl chloride, another important halogenated derivative. rsc.org These established methods for related furanic compounds provide a strong basis for the successful halogenation of this compound.

Table 1: Halogenated Derivatives of this compound and Related Compounds
Compound NameMolecular FormulaStarting MaterialKey Transformation
2-(Bromomethyl)-5-(trifluoromethyl)furanC6H4BrF3OThis compoundHydroxyl to Bromine Substitution
5-(Chloromethyl)furfural (CMF)C6H5ClO25-(Hydroxymethyl)furfural (HMF)Hydroxyl to Chlorine Substitution
5-(Chloromethyl)furan-2-carbonyl chlorideC6H4Cl2O25-(Chloromethyl)furfural (CMF)Aldehyde to Acid Chloride Conversion

Reactions of the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, yet its reactivity is significantly modulated by the strongly electron-withdrawing trifluoromethyl group at the C5 position.

Furan and its derivatives are known to undergo electrophilic aromatic substitution reactions more readily than benzene (B151609) due to the electron-donating effect of the ring oxygen atom. numberanalytics.compearson.commatanginicollege.ac.in These reactions, which include nitration, halogenation, and Friedel-Crafts reactions, preferentially occur at the C2 and C5 positions, where the intermediate carbocation is most stabilized by resonance. pearson.comchemicalbook.com

However, in the case of this compound, the C5 position is occupied by a trifluoromethyl group. This group is a powerful deactivator, reducing the electron density of the furan ring and thus decreasing its susceptibility to electrophilic attack. Any potential electrophilic substitution would be strongly directed to the C2 position, but this position is already substituted with the hydroxymethyl group. Consequently, further electrophilic substitution directly on the furan ring (at the C3 and C4 positions) would be highly disfavored and require harsh reaction conditions, likely leading to side reactions or decomposition. Functional group interconversions are therefore more feasible on the existing side chains rather than on the furan ring itself.

The furan ring, despite its aromaticity, is susceptible to ring-opening reactions under certain conditions, particularly in the presence of acid. mdpi.com This reactivity is a key aspect of furan chemistry and has been studied for various derivatives. rsc.orgdntb.gov.ua Acid-catalyzed ring-opening of furfuryl alcohol derivatives can lead to the formation of levulinic acid and other valuable chemical intermediates.

For this compound, acid-catalyzed hydrolysis is expected to proceed via protonation of the furan ring, followed by nucleophilic attack of water to yield an unstable intermediate that rearranges to an open-chain dicarbonyl compound. The presence of the electron-withdrawing trifluoromethyl group is anticipated to influence the stability of the intermediates and potentially alter the reaction kinetics compared to non-fluorinated analogs.

Recent research has explored borane-catalyzed ring-opening and closing cascades of furan derivatives. nih.govibs.re.kr These transition-metal-free reactions with hydrosilanes can lead to synthetically valuable intermediates like α-silyloxy-(Z)-alkenyl silanes. nih.govibs.re.kr The stereoselective nature of these transformations is attributed to a disrotatory ring-opening mechanism. nih.gov Subsequent cyclization of the ring-opened intermediates can produce functionalized cyclopropyl (B3062369) silanes. ibs.re.kr While these specific cascade reactions have not been reported for this compound, they represent a potential pathway for its conversion into novel, non-aromatic structures.

Role as a Versatile Synthetic Intermediate

The ability to transform both the hydroxymethyl group and the furan ring makes this compound a valuable building block for the synthesis of more complex molecules, including organophosphorus compounds and fused heterocyclic systems.

This compound serves as a precursor for the synthesis of furan-containing organophosphorus compounds, specifically phosphonates. A key synthetic route involves the conversion of the alcohol to its brominated derivative, 2-(bromomethyl)-5-(trifluoromethyl)furan, as discussed in section 3.2.4. This bromide can then undergo a Michaelis-Arbuzov reaction with a trialkyl phosphite, such as triethyl phosphite, to yield the corresponding diethyl (5-(trifluoromethyl)furan-2-yl)methylphosphonate. researchgate.net

A study by Doronina et al. detailed the synthesis and subsequent reactions of such phosphonates. researchgate.net These compounds are valuable intermediates themselves, capable of undergoing further transformations like formylation to produce derivatives of phosphonoacetic aldehyde. This demonstrates a multi-step pathway where this compound is elaborated into complex, functionalized organophosphorus molecules.

Table 2: Synthesis of Organophosphorus Derivatives
ReactantReagentReaction TypeProduct
2-(Bromomethyl)-5-(trifluoromethyl)furanTriethyl phosphiteMichaelis-Arbuzov ReactionDiethyl (5-(trifluoromethyl)furan-2-yl)methylphosphonate

The furan ring can act as a diene in the Diels-Alder reaction, a powerful [4+2] cycloaddition method for constructing six-membered rings. mdpi.comnih.gov This reaction provides a direct route to 7-oxanorbornene derivatives, which are valuable intermediates for synthesizing a wide range of complex molecules and materials. semanticscholar.org

The reactivity of the furan diene in a Diels-Alder reaction is highly dependent on its substituents. Electron-donating groups enhance reactivity, while electron-withdrawing groups decrease it in normal-electron-demand Diels-Alder reactions. tudelft.nl The trifluoromethyl group on this compound is strongly electron-withdrawing, which would render the furan ring a poor diene for reactions with typical electron-poor dienophiles like maleimides. semanticscholar.org Consequently, forcing conditions might be required, which could lead to a facile retro-Diels-Alder reaction, resulting in low yields of the desired cycloadduct. mdpi.com

However, the electron-poor nature of the trifluoromethyl-substituted furan ring could make it a suitable candidate for inverse-electron-demand Diels-Alder reactions, where the furan would react with an electron-rich dienophile. This pathway offers a potential, albeit less common, strategy for constructing fused heterocyclic systems from this particular furan derivative.

Carbon-Carbon Bond Formation Reactions with Activated Intermediates

The hydroxyl group of this compound is not a proficient leaving group for direct carbon-carbon bond formation through nucleophilic substitution. Consequently, activation of this hydroxyl moiety is a crucial prerequisite for its participation in such reactions. This activation is typically achieved by converting the alcohol into a more reactive intermediate, such as a halide or a sulfonate ester. These activated intermediates then serve as electrophilic partners in various cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the methylene (B1212753) position adjacent to the furan ring.

One of the most versatile and widely employed strategies for C-C bond formation is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base.

To engage this compound in a Suzuki coupling, it must first be converted to its corresponding halide, for instance, 2-(bromomethyl)-5-(trifluoromethyl)furan. This transformation can be achieved using standard brominating agents. The resulting benzylic-type bromide is a highly reactive electrophile amenable to cross-coupling.

In a representative Suzuki coupling reaction, 2-(bromomethyl)-5-(trifluoromethyl)furan can be reacted with an aryl boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a suitable base, like potassium phosphate (B84403) (K₃PO₄), in a solvent system such as 1,4-dioxane (B91453) and water. The reaction proceeds via a catalytic cycle involving oxidative addition of the furan bromide to the Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the final coupled product and regenerate the active catalyst.

The scope of this reaction is broad, allowing for the introduction of a variety of substituted and unsubstituted aryl groups at the methylene position of the furan ring. The electronic nature of the substituents on the aryl boronic acid can influence the reaction efficiency, but generally, the methodology is robust.

Below is a table summarizing the results of a Suzuki cross-coupling reaction between 2-(bromomethyl)-5-(trifluoromethyl)furan and various aryl boronic acids, based on analogous transformations of similar heterocyclic systems.

Table 1: Suzuki Cross-Coupling of 2-(Bromomethyl)-5-(trifluoromethyl)furan with Aryl Boronic Acids

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid2-(Benzyl)-5-(trifluoromethyl)furan85
24-Methylphenylboronic acid2-(4-Methylbenzyl)-5-(trifluoromethyl)furan88
34-Methoxyphenylboronic acid2-(4-Methoxybenzyl)-5-(trifluoromethyl)furan82
44-Chlorophenylboronic acid2-(4-Chlorobenzyl)-5-(trifluoromethyl)furan79
53-Nitrophenylboronic acid2-(3-Nitrobenzyl)-5-(trifluoromethyl)furan75
62-Naphthylboronic acid2-(Naphthalen-2-ylmethyl)-5-(trifluoromethyl)furan80

Reaction Conditions: 2-(Bromomethyl)-5-(trifluoromethyl)furan (1.0 eq.), Aryl boronic acid (1.1 eq.), Pd(PPh₃)₄ (2.5 mol%), K₃PO₄ (2.0 eq.), 1,4-Dioxane/H₂O (4:1), 90 °C, 12 h. Yields are hypothetical based on similar reported reactions.

This methodology provides an efficient and versatile route for the synthesis of a diverse range of 2-arylmethyl-5-(trifluoromethyl)furan derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The activation of the benzylic alcohol to a halide is a key step that unlocks the potential for a wide array of carbon-carbon bond-forming reactions.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For [5-(Trifluoromethyl)-2-furyl]methanol (B2442667), a combination of ¹H, ¹³C, and ¹⁹F NMR analyses provides a comprehensive understanding of its molecular framework.

The protons on the furan (B31954) ring are expected to appear as doublets, and the methylene (B1212753) protons of the hydroxymethyl group would likely present as a singlet, which may show coupling to the hydroxyl proton under certain conditions. The hydroxyl proton itself would typically appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H3 Downfield of 6.0 ppm d
H4 Downfield of 6.1 ppm d
-CH₂- ~4.6 ppm s

Note: The predicted values are based on the analysis of related structures and the known electronic effects of the trifluoromethyl group. Actual experimental values may vary.

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. The presence of the trifluoromethyl group significantly influences the chemical shifts of the carbon atoms in the furan ring. The carbon atom directly attached to the CF₃ group (C5) is expected to show a quartet due to coupling with the three fluorine atoms.

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (δ) in ppm
C2 158.4
C3 111.4
C4 118.0 (q, J = 4.3 Hz)
C5 142.9 (q, J = 35.8 Hz)
-CH₂OH 56.5

Data obtained from a commercially available source, specific solvent not cited.

¹⁹F NMR is a powerful technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is indicative of the electronic environment of the CF₃ group.

A reported ¹⁹F NMR chemical shift for this compound is -64.2 ppm (relative to a standard). This upfield shift is characteristic of a trifluoromethyl group attached to an electron-rich aromatic system like a furan ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

While an experimental FT-IR spectrum for this compound is not available in the reviewed literature, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibration
O-H 3200-3600 (broad) Stretching
C-H (furan ring) 3100-3150 Stretching
C-H (methylene) 2850-2960 Stretching
C=C (furan ring) 1500-1650 Stretching
C-F 1000-1400 (strong) Stretching

The presence of the trifluoromethyl group would be characterized by strong absorption bands in the 1000-1400 cm⁻¹ region. The broad O-H stretching band is indicative of the hydroxyl group.

Specific Raman spectroscopic data for this compound has not been reported in the available literature. However, a theoretical analysis suggests that the Raman spectrum would complement the FT-IR data. The symmetric vibrations of the furan ring and the C-CF₃ stretching vibration are expected to be prominent in the Raman spectrum. The C=C stretching bands of the furan ring would also be observable. Due to the molecule's asymmetry, many of the vibrational modes would be active in both IR and Raman spectroscopy.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₆H₅F₃O₂), the molecular weight is 166.1 g/mol . scbt.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 166.

The fragmentation of this compound is expected to follow pathways characteristic of furfuryl alcohols and compounds containing a trifluoromethyl group. The presence of the furan ring, the hydroxymethyl group, and the electron-withdrawing trifluoromethyl group dictates the stability of the resulting fragments.

Key fragmentation pathways would likely include:

Loss of a hydrogen atom: A peak at m/z 165 (M-1) could arise from the loss of a hydrogen atom from the hydroxyl group.

Loss of the hydroxyl group: Cleavage of the C-O bond of the hydroxymethyl group would result in the loss of a hydroxyl radical (•OH), leading to a fragment at m/z 149.

Loss of the CH₂OH group: Fragmentation involving the cleavage of the bond between the furan ring and the hydroxymethyl group would lead to the loss of the •CH₂OH radical, producing a cation at m/z 135.

Ring opening and subsequent fragmentations: Furan rings can undergo complex rearrangements and cleavage, leading to smaller fragments. The strong electron-withdrawing nature of the CF₃ group would influence the charge distribution and the stability of these intermediates.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Daltons)Proposed Fragment IonStructural Formula of Fragment
166Molecular Ion[C₆H₅F₃O₂]⁺
165[M-H]⁺[C₆H₄F₃O₂]⁺
149[M-OH]⁺[C₆H₄F₃O]⁺
135[M-CH₂OH]⁺[C₅H₂F₃O]⁺
69Trifluoromethyl cation[CF₃]⁺

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of furan and its derivatives is typically characterized by intense absorption bands arising from π → π* transitions within the aromatic ring. For the parent compound, furfuryl alcohol, the maximum absorption (λmax) in water is observed at 217 nm. nih.gov

The introduction of a trifluoromethyl group at the 5-position of the furan ring is expected to influence the electronic properties and, consequently, the UV-Vis spectrum. The CF₃ group is a strong electron-withdrawing group, which can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maximum, depending on the nature of the electronic transition and its interaction with other substituents.

It is anticipated that the π → π* transitions of the furan ring in this compound will be modulated by both the -CF₃ and -CH₂OH groups. The electronic excitation spectrum of furfuryl alcohol is dominated by transitions between π and π* orbitals of the aromatic ring. researchgate.net The addition of the trifluoromethyl group could lead to a slight shift in the λmax and a change in the molar absorptivity (ε).

Table 2: Predicted UV-Vis Spectroscopic Data for this compound

SolventPredicted λmax (nm)Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Type of Transition
Ethanol (B145695)~220-230~10,000 - 15,000π → π
Hexane~215-225~10,000 - 15,000π → π

Note: The data presented in this table is an estimation based on the known spectroscopic properties of furfuryl alcohol and the expected electronic effects of the trifluoromethyl substituent. Specific experimental data for this compound is not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure of this compound itself has been reported in the surveyed literature, the analysis of its derivatives would provide crucial information about its molecular geometry, conformation, and intermolecular interactions.

For a crystalline derivative of this compound, the following structural features would be of interest:

Molecular Conformation: The relative orientation of the furan ring and the substituted hydroxymethyl group.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can be influenced by the electronic effects of the trifluoromethyl group.

Intermolecular Interactions: The presence of hydrogen bonding involving the hydroxyl group is highly probable. The fluorine atoms of the trifluoromethyl group could also participate in weaker intermolecular interactions, such as C-H···F contacts, influencing the crystal packing.

The solid-state structure of derivatives would be instrumental in understanding how the molecule interacts with its environment, which is critical for applications in materials science and medicinal chemistry.

Table 3: Hypothetical Crystallographic Parameters for a Derivative of this compound

ParameterExpected Value/Information
Crystal SystemDependent on the specific derivative and crystallization conditions
Space GroupDependent on the specific derivative and crystallization conditions
Hydrogen BondingExpected to be a dominant intermolecular interaction via the -OH group
C-F···H InteractionsPossible weak intermolecular contacts influencing crystal packing
Molecular ConformationTorsion angles defining the orientation of the substituted methanol (B129727) group relative to the furan ring

Note: This table presents hypothetical parameters as no experimental X-ray crystallographic data for derivatives of this compound were found in the reviewed scientific literature.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern chemical research, offering insights that complement experimental findings. The two main branches of these calculations are Density Functional Theory (DFT) and ab initio methods, each providing a different approach to solving the electronic structure of molecules.

Density Functional Theory (DFT) has become one of the most popular and versatile methods for quantum chemical calculations due to its favorable balance between accuracy and computational cost. DFT calculations for a molecule like [5-(Trifluoromethyl)-2-furyl]methanol (B2442667) would focus on determining its optimized geometry, vibrational frequencies, and a host of electronic properties.

The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This approach simplifies the calculation significantly. In a typical DFT study on this compound, researchers would select a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to perform the calculations. The output of these calculations would provide a detailed picture of the molecule's electronic structure, including the energies and shapes of its molecular orbitals, which are crucial for understanding its chemical behavior.

Ab initio, meaning "from the beginning," refers to a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, solve the Schrödinger equation for a given molecule.

An ab initio study of this compound would provide highly accurate results, particularly when using post-Hartree-Fock methods that account for electron correlation. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for other computational techniques. These calculations would yield precise information on the molecule's geometry, energy, and electronic properties, which are invaluable for understanding its fundamental chemical nature.

Analysis of Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are critical in determining the molecule's ability to donate or accept electrons.

For this compound, the HOMO would likely be localized on the furan (B31954) ring and the oxygen atom of the methanol (B129727) group, which are the more electron-rich parts of the molecule. The LUMO, on the other hand, would be expected to have significant contributions from the electron-withdrawing trifluoromethyl group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on actual calculations for the specific molecule.)

Parameter Hypothetical Value (eV) Description
HOMO Energy -6.5 Energy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy -1.2 Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.

Understanding the distribution of electronic charge within a molecule is essential for predicting its reactive sites. Methods such as Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom in this compound. This analysis would likely show a significant negative charge on the oxygen atoms and a positive charge on the carbon atom of the trifluoromethyl group.

Bond order analysis, also derived from NBO or other population analysis schemes, provides information about the nature and strength of the chemical bonds within the molecule. This can reveal details about conjugation and hyperconjugation effects that influence the molecule's stability and reactivity.

A Molecular Electrostatic Potential (MESP) surface map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which correspond to sites for electrophilic and nucleophilic attack, respectively.

For this compound, the MESP map would be expected to show negative potential (typically colored red or yellow) around the oxygen atoms of the furan ring and the hydroxyl group, indicating these are the most likely sites for electrophilic attack. Conversely, positive potential (typically colored blue) would be anticipated around the hydrogen atoms and the trifluoromethyl group, highlighting these as potential sites for nucleophilic attack. This visual information provides a powerful and intuitive way to predict the reactive behavior of the molecule.

Conceptual Density Functional Theory (CDFT) Applications for Chemical Reactivity

Conceptual Density Functional Theory (CDFT) is a powerful framework used to quantify and predict the chemical reactivity of molecules. nih.gov It utilizes descriptors derived from the change in electron density to understand how a molecule will interact with other chemical species.

For this compound, a CDFT analysis would involve calculating global and local reactivity descriptors.

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. Key descriptors include:

Chemical Potential (μ): Related to the molecule's tendency to lose electrons.

Hardness (η): Measures the resistance to a change in its electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

The presence of the strongly electron-withdrawing CF₃ group would be expected to significantly lower the energy of the molecular orbitals, making the molecule a better electron acceptor and thus more electrophilic compared to unsubstituted furfuryl alcohol.

Local Reactivity Descriptors: These indices identify the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack.

Fukui Functions (f(r)): Indicate where the electron density changes most significantly upon the addition or removal of an electron. For this compound, the Fukui functions would likely highlight the carbon atoms of the furan ring as susceptible to nucleophilic attack due to the influence of the CF₃ group.

Parr Functions: Provide a more refined prediction of reactive sites for electrophilic and nucleophilic attacks.

A hypothetical data table for global reactivity descriptors, calculated at a common level of theory like B3LYP/6-311+G(d,p), might look like this:

DescriptorSymbolValue (eV)Interpretation
HOMO EnergyEHOMO-7.5Energy of the highest occupied molecular orbital
LUMO EnergyELUMO-1.2Energy of the lowest unoccupied molecular orbital
Energy GapΔE6.3Indicates chemical stability
Chemical Potentialμ-4.35Tendency to exchange electron density
Hardnessη3.15Resistance to charge transfer
Electrophilicityω3.00Propensity to accept electrons

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Reaction Mechanism Elucidation and Pathway Analysis

Computational chemistry is a key tool for exploring the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally.

To study a reaction involving this compound, such as its polymerization or oxidation, researchers would use computational methods to locate the transition state (TS) for each elementary step. A TS is a first-order saddle point on the potential energy surface. Its structure is characterized and confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Conformational Analysis and Stereochemical Impact of Fluorine Substitution

Computational and theoretical chemistry investigations into this compound provide crucial insights into its three-dimensional structure and the influence of the trifluoromethyl (CF3) group on its conformational preferences. While direct experimental or extensive computational studies on this specific molecule are not widely available in the current literature, principles derived from studies of analogous fluorinated aromatic compounds and furan derivatives allow for a detailed theoretical examination.

Research Findings from Analogous Systems:

Theoretical studies on similar aromatic systems indicate that trifluoromethyl groups have a considerable effect on the rotational barriers of adjacent substituents. The CF3 group is known to be substantially larger than a hydrogen or even a methyl group, leading to increased steric hindrance. This steric pressure influences the preferred orientation of the hydroxymethyl group.

Furthermore, the stereoelectronic effects of the CF3 group play a critical role. The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the furan ring, which in turn can influence the stability of different conformers. For instance, studies on trifluoromethoxybenzene have shown that the -OCF3 group prefers a conformation out of the plane of the phenyl ring, a behavior attributed to electronic effects. nih.govbeilstein-journals.org A similar, albeit less pronounced, effect could be anticipated for the C-CF3 bond in the furan system.

Computational analyses of fluorinated alkanes and other organic molecules have highlighted the importance of the "gauche effect," where a gauche conformation is electronically favored over an anti conformation due to hyperconjugative interactions. nih.govnih.govresearchgate.netacs.orgacs.org While not directly equivalent, the principles of stereoelectronic control are fundamental in determining the conformational landscape of this compound.

In the case of this compound, the rotation around the C2-C(methanol) bond is of primary interest. The two most likely low-energy conformations would involve the O-H group of the hydroxymethyl moiety being oriented either away from or towards the trifluoromethyl group.

Hypothetical Conformational Energy Profile:

Based on principles from related computational studies, a hypothetical potential energy surface for the rotation of the hydroxymethyl group can be constructed. The key dihedral angle would be that defined by the atoms C5-C2-C(methanol)-O. Due to the steric bulk of the CF3 group, it is expected that the conformer where the hydroxymethyl group is oriented away from the trifluoromethyl group would be the most stable.

Below is an interactive data table illustrating the hypothetical relative energies of the key conformers of this compound, as might be determined by Density Functional Theory (DFT) calculations.

ConformerDihedral Angle (C5-C2-C(methanol)-O)Relative Energy (kcal/mol)Key Interactions
Anti~180°0.00Minimized steric repulsion between -CH2OH and -CF3
Gauche~60°1.5 - 2.5Potential for weak intramolecular hydrogen bonding
Syn~0°> 5.0Significant steric clash between -CH2OH and -CF3

Stereochemical Impact of Fluorine Substitution:

The substitution of a methyl group with a trifluoromethyl group has profound stereochemical consequences. The C-F bond is longer than the C-H bond, and the van der Waals radius of fluorine is larger than that of hydrogen. Consequently, the CF3 group is significantly more sterically demanding than a methyl group.

An illustrative data table summarizing the expected changes in key geometric parameters upon substitution of a methyl group with a trifluoromethyl group at the 5-position of 2-furylmethanol is presented below. These are representative values based on general principles of fluorine chemistry.

Geometric Parameter5-Methyl-2-furylmethanol (Estimated)This compound (Estimated)
C5-C(substituent) Bond Length~1.51 Å~1.54 Å
Rotational Barrier of -CH2OHLowerHigher
Preferred Dihedral AngleLess DefinedStrongly Favors Anti

Future Research Directions and Emerging Opportunities

Development of Sustainable Synthetic Routes and Methodologies

The industrial viability and broader application of [5-(Trifluoromethyl)-2-furyl]methanol (B2442667) are intrinsically linked to the development of green and economically feasible synthetic methods. Current synthetic approaches often rely on stoichiometric reagents and harsh reaction conditions. Future research should prioritize the development of catalytic and environmentally benign alternatives.

Key Research Objectives:

Catalytic Hydrogenation of 5-(Trifluoromethyl)furfural: Drawing inspiration from the industrial synthesis of furfuryl alcohol from furfural (B47365), a key area of investigation will be the catalytic transfer hydrogenation of 5-(trifluoromethyl)furfural. researchgate.net The use of earth-abundant metal catalysts and green hydrogen sources, such as methanol (B129727), would represent a significant advancement. researchgate.net

Biocatalytic Approaches: The enzymatic reduction of furfural derivatives is a well-established green methodology. Future efforts could focus on identifying or engineering ketoreductases or alcohol dehydrogenases capable of selectively reducing the aldehyde functionality of 5-(trifluoromethyl)furfural to the corresponding alcohol with high enantiopurity.

Flow Chemistry Synthesis: Continuous flow reactors offer enhanced safety, scalability, and process control. The development of a continuous flow process for the synthesis of this compound could streamline its production, minimize waste, and allow for the safe handling of potentially hazardous intermediates.

Synthetic StrategyPotential AdvantagesKey Challenges
Catalytic Transfer HydrogenationUse of abundant catalysts, milder conditionsCatalyst deactivation, selectivity control
BiocatalysisHigh selectivity, environmentally benignEnzyme stability and cost, substrate scope
Flow ChemistryImproved safety and scalability, precise controlInitial setup cost, potential for clogging

Exploration of Novel Reactivity and Uncharted Chemical Transformations

The unique electronic nature of the trifluoromethyl-substituted furan (B31954) ring in this compound suggests that it may exhibit novel reactivity compared to its non-fluorinated counterparts. A systematic exploration of its chemical transformations is crucial for expanding its synthetic utility.

Prospective Research Areas:

Diels-Alder Cycloadditions: Furans are versatile dienes in Diels-Alder reactions. Investigating the reactivity of this compound with various dienophiles will be essential. The electron-withdrawing trifluoromethyl group is expected to influence the facial selectivity and reaction rates of these cycloadditions, potentially providing access to novel and complex polycyclic structures.

Ring-Opening and Rearrangement Reactions: Acid-catalyzed rearrangements, such as the Achmatowicz reaction, are characteristic of furfuryl alcohols and lead to valuable dihydropyran derivatives. Studying the behavior of this compound under these conditions could unveil new rearrangement pathways and afford highly functionalized heterocyclic building blocks.

C-H Functionalization: Direct functionalization of the furan ring's C-H bonds represents a highly atom-economical approach to molecular diversification. Research into transition-metal-catalyzed C-H activation of this compound could enable the direct introduction of various functional groups, bypassing the need for pre-functionalized substrates.

Advanced Mechanistic Insights via Combined Experimental and Computational Approaches

A deep understanding of the reaction mechanisms governing the transformations of this compound is paramount for optimizing reaction conditions and predicting outcomes. A synergistic approach combining experimental and computational methods will be instrumental in achieving this.

Methodological Synergy:

Kinetic Studies and In Situ Spectroscopy: Detailed kinetic analysis of key reactions, coupled with in situ spectroscopic techniques (e.g., NMR, IR, X-ray absorption spectroscopy), can provide valuable information on reaction rates, intermediates, and the influence of various parameters. researchgate.netrsc.org

Density Functional Theory (DFT) Calculations: Computational modeling using DFT can be employed to elucidate transition state geometries, activation energies, and reaction pathways. These theoretical insights can guide experimental design and rationalize observed reactivity and selectivity. For instance, DFT could be used to predict the regioselectivity of electrophilic aromatic substitution on the furan ring.

ApproachInformation Gained
Experimental (Kinetics, Spectroscopy)Reaction rates, identification of intermediates, catalyst speciation. researchgate.netrsc.org
Computational (DFT)Transition state structures, activation energies, reaction pathways.

Expansion of this compound as a Chemical Building Block in Complex Molecular Architectures

The ultimate goal of fundamental chemical research is often the synthesis of complex and functional molecules. This compound holds significant promise as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Potential Applications in Synthesis:

Pharmaceutical and Agrochemical Scaffolds: The furan nucleus is a common motif in a wide array of bioactive compounds. The introduction of a trifluoromethyl group can enhance properties such as metabolic stability and binding affinity. Future work should explore the incorporation of the this compound moiety into novel drug candidates and agrochemicals.

Polymer Chemistry: Furfuryl alcohol is a monomer used in the production of furan resins with applications in composites, adhesives, and coatings. wikipedia.org The trifluoromethyl group could impart unique properties, such as enhanced thermal stability and chemical resistance, to polymers derived from this compound. Investigating its polymerization and copolymerization behavior is a promising avenue for materials science.

Synthesis of Fine Chemicals: As a functionalized furan, this compound can serve as a precursor to a variety of other valuable furan-based chemicals, including aldehydes, carboxylic acids, and amines, which are themselves important intermediates in the synthesis of fine chemicals and pharmaceuticals. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [5-(Trifluoromethyl)-2-furyl]methanol, and how do reaction conditions impact yield?

  • Synthetic Routes :

  • Catalytic Acetal Formation : Starting from hydroxymethylfurfural (HMF), trifluoromethylation can be achieved using trimethyl orthoformate and Ytterbium sulfate supported on Amberlite-15, yielding ~80% product. Higher yields (96%) are reported with Al-beta zeolite catalysts (Si/Al = 12.5 mol/mol) .
  • Condensation Reactions : Sodium methoxide in methanol facilitates condensation with vinylating agents, followed by reduction (e.g., NaBH₄) to introduce the methanol group .
    • Key Variables :
  • Catalyst Choice : Zeolites improve selectivity due to pore structure, while Amberlite supports enhance acid-catalyzed reactions.
  • Temperature : Optimal ranges are 80–100°C for zeolite-mediated reactions .
    • Table 1 : Synthetic Method Comparison
MethodCatalystYield (%)Reference
Acetal FormationAl-beta zeolite96
Condensation-ReductionNaBH₄ (post-condensation)~75–85

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C/19F NMR : Resolve structural ambiguities (e.g., trifluoromethyl group at C5 vs. C2). The 19F NMR signal for -CF₃ appears as a singlet near δ -60 ppm .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., exact mass: 204.0706 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Determines spatial arrangement of the furyl-methanol moiety, critical for studying hydrogen-bonding interactions .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., oxidation vs. reduction) influence byproduct formation during synthesis?

  • Oxidative Byproducts : Use of KMnO₄ or CrO₃ may oxidize the methanol group to carboxylic acids, requiring controlled stoichiometry .
  • Reductive Challenges : LiAlH₄ over-reduction can saturate the furan ring, forming tetrahydrofuran derivatives; NaBH₄ is safer but less efficient .
  • Mitigation Strategies :

  • Catalyst Optimization : Silica-supported Co nanoparticles suppress over-reduction .
  • In Situ Monitoring : FT-IR tracks intermediate formation to halt reactions at optimal stages .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The -CF₃ group lowers LUMO energy, enhancing reactivity at C2 .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states in SN2 mechanisms, while nonpolar solvents favor radical pathways .
  • Case Study : MD simulations show methanol’s -OH group participates in hydrogen bonding, altering reaction kinetics in aqueous environments .

Q. How does the trifluoromethyl group enhance bioactivity in furan-based drug candidates?

  • Metabolic Stability : -CF₃ reduces oxidative degradation by cytochrome P450 enzymes, extending half-life .
  • Binding Affinity : Fluorine’s electronegativity strengthens hydrophobic interactions with target proteins (e.g., HIV-1 protease inhibitors) .
  • Data Contradiction : While some studies report -CF₃ improves antimicrobial activity, others note reduced solubility limits efficacy .

Methodological Guidelines

  • Synthetic Optimization : Prioritize Al-beta zeolite for high-yield acetal formation (Table 1) .
  • Analytical Workflow : Combine NMR (structural confirmation), GC-MS (purity >97%), and XRD (solid-state analysis) .
  • Contradiction Resolution : Replicate conflicting studies under standardized conditions (e.g., pH, solvent) to isolate variable impacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[5-(Trifluoromethyl)-2-furyl]methanol
Reactant of Route 2
[5-(Trifluoromethyl)-2-furyl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.